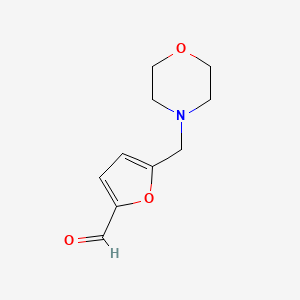

5-(吗啉甲基)-2-糠醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Morpholinomethyl)-2-furaldehyde is a compound that combines a morpholine ring, a versatile moiety in medicinal chemistry, with a furan aldehyde group. The morpholine ring is known for its presence in various biologically active compounds and pharmaceuticals, while the furan aldehyde group is a common structural motif in natural products and synthetic intermediates.

Synthesis Analysis

The synthesis of morpholine derivatives, including those similar to 5-(Morpholinomethyl)-2-furaldehyde, has been explored in several studies. One approach to synthesizing trans-2,5-disubstituted morpholine derivatives involves the reaction of enantiopure epoxides with amino alcohols, addressing the challenge of regioselective hydroxyl activation and ring closure for amino alcohol-derived alkyl substituents of different steric demands . Another efficient synthesis method for morpholin-2-one derivatives utilizes glycolaldehyde dimer in a Ugi multicomponent reaction, which could potentially be adapted for the synthesis of 5-(Morpholinomethyl)-2-furaldehyde . Additionally, the enantioselective chemoenzymatic synthesis of cis- and trans-2,5-disubstituted morpholines has been reported, providing a versatile route to enantiomerically pure morpholine derivatives .

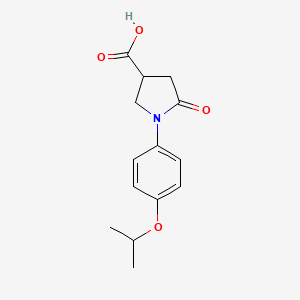

Molecular Structure Analysis

The molecular structure of 5-(Morpholinomethyl)-2-furaldehyde would consist of a morpholine ring attached to a furan ring via a methylene bridge. The furan ring would bear an aldehyde functional group at the 2-position. The stereochemistry of the morpholine ring, particularly the relative positions of substituents at the 2 and 5 positions, can significantly influence the compound's properties and reactivity.

Chemical Reactions Analysis

The reactivity of 5-(Morpholinomethyl)-2-furaldehyde would likely be dominated by the aldehyde group, which can undergo various chemical reactions such as nucleophilic addition or condensation. The morpholine ring could also participate in reactions, especially if functionalized with reactive substituents. The synthesis of natural furan compounds, such as 5-{[(4-hydroxybenzyl)oxy]methyl}-2-furaldehyde, involves etherification reactions of furan precursors, suggesting that similar strategies could be applied to 5-(Morpholinomethyl)-2-furaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Morpholinomethyl)-2-furaldehyde would be influenced by both the morpholine and furan components of the molecule. The morpholine ring is known for its basicity and ability to form hydrogen bonds, which could affect the compound's solubility and boiling point. The furan ring, with its electron-rich oxygen atom and conjugated system, could contribute to the compound's UV absorption characteristics. The aldehyde group would be expected to be reactive, particularly towards nucleophiles, and could facilitate the formation of derivatives through condensation reactions. The synthesis of 5-substituted-2-furaldehydes has been achieved using organozinc routes, indicating that such methods could be relevant for modifying the furan moiety of 5-(Morpholinomethyl)-2-furaldehyde .

科学研究应用

抗菌应用

吗啉衍生物以其在分析化学和分离技术领域的广泛应用而闻名 . 它们具有抗菌和抗真菌活性 . 例如,基于8-羟基喹啉的吡喃衍生物已被合成并评估了其抗菌活性 .

新型化合物的合成

含吗啉的化合物用于合成新化合物。 例如,已经合成了带有腈、胺、酯、膦酸酯或酮官能团的新型吗啉衍生物 . 这些化合物从易得的反应物开始,通过两步法合成,在温和条件下涉及曼尼希反应,然后是迈克尔加成反应,产率很高 .

对酶的抑制活性

含吗啉的化合物已显示出对人白蛋白酶(AEP)和胆碱酯酶(AChE 和 BuChE)酶的潜在抑制活性 . 这些酶参与阿尔茨海默病的进展 .

工业应用

合成的吗啉衍生物在工业应用中已被广泛用作腐蚀抑制剂 , 表面活性剂 , 和有机催化剂 , 以及催化剂的配体 .

治疗效果

含有吗啉部分的天然产物已显示出显着的抗菌、抗炎和注意力缺陷多动障碍(ADHD)治疗效果 . 合成的含吗啉的化合物已显示出显著的药理特性,例如抗抑郁药 和解热镇痛药 .

抗肥胖药

安全和危害

作用机制

Target of Action

The targets of a compound depend on its chemical structure and properties. For instance, morpholine derivatives have been recognized for their diverse biological and therapeutic effects . They have shown significant pharmaceutical properties such as antidepressants and have reported inhibitory effects on enzymes involved in the progression of Alzheimer’s disease .

属性

IUPAC Name |

5-(morpholin-4-ylmethyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-8-10-2-1-9(14-10)7-11-3-5-13-6-4-11/h1-2,8H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQILSGYYJOBENS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390246 |

Source

|

| Record name | 5-[(Morpholin-4-yl)methyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

392659-97-1 |

Source

|

| Record name | 5-(4-Morpholinylmethyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392659-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Morpholin-4-yl)methyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

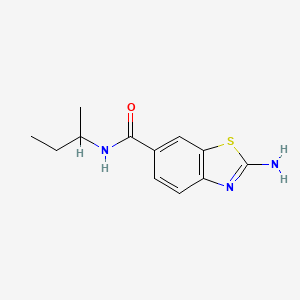

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)